molecular formula C24H17ClN4O2 B2370975 8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-09-5

8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2370975
CAS No.: 901268-09-5
M. Wt: 428.88
InChI Key: SFNQDYZACUXUKJ-UHFFFAOYSA-N
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Description

8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyrazole ring, followed by the introduction of the quinoline moiety through cyclization reactions. Specific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
  • 8-chloro-3-(4-phenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
  • 8-chloro-3-(4-ethylphenyl)-1-(3-aminophenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness

The uniqueness of 8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline lies in its specific substitution pattern and the presence of both chloro and nitro groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2/c1-2-15-6-8-16(9-7-15)23-21-14-26-22-11-10-17(25)12-20(22)24(21)28(27-23)18-4-3-5-19(13-18)29(30)31/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNQDYZACUXUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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